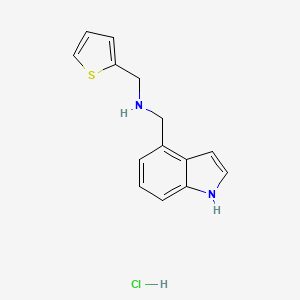

N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride

Description

N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride is a synthetic organic compound featuring an indole moiety substituted at the 4-position, linked via a methylene group to a methanamine backbone, which is further substituted with a thiophen-2-yl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Indole derivatives are widely recognized for their biological relevance, particularly in neurotransmitter systems (e.g., serotonin receptors), while thiophene rings contribute to electronic diversity and binding interactions.

Properties

IUPAC Name |

1-(1H-indol-4-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.ClH/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;/h1-8,15-16H,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXAUOXLLAEOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CNCC3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the condensation of the aldehyde and primary amine to form an imine intermediate, which is subsequently reduced using NaBH₄ or NaBH₃CN in the presence of a proton source. Source demonstrates that NaBH₄ effectively reduces imines in tetrahydrofuran (THF) or ethanol at 0–25°C, yielding secondary amines in 72–88% efficiency. For instance, a similar reaction between 1-(3-phenylpropyl)-1H-indole-3-carbaldehyde and thiophen-2-ylmethanamine in THF with NaBH₄ produced a secondary amine with 84% yield.

Key Parameters:

Workup and Purification

Post-reduction, the crude product is extracted with ether or ethyl acetate, dried over Na₂SO₄ , and purified via flash chromatography (neutral alumina, hexane/EtOAc gradient). The hydrochloride salt is obtained by treating the free amine with HCl in ether or methanol, followed by crystallization.

Nitrile Reduction and Alkylation Strategy

An alternative route involves the reduction of 1H-indole-4-carbonitrile to 1H-indol-4-ylmethanamine , followed by alkylation with a thiophene-derived electrophile.

Nitrile Reduction to Primary Amine

1H-indole-4-carbonitrile is reduced to 1H-indol-4-ylmethanamine using LiAlH₄ in THF under reflux. Source reports an 80–94% yield for this step, with the amine isolated via acid-base extraction. For example, refluxing 4-cyanoindole with LiAlH₄ in THF for 30 minutes, followed by quenching with NaOH and extraction with n-butanol, yielded the primary amine.

Key Parameters:

Alkylation with Thiophen-2-ylmethyl Electrophiles

The primary amine undergoes alkylation with thiophen-2-ylmethyl chloride or its derivatives. Source highlights the use of EDC/HOBt coupling agents for amide formation, though alkylation typically employs bases like triethylamine in DMF or THF. For instance, reacting 1H-indol-4-ylmethanamine with 4-fluorobenzoyl chloride in THF at 0°C produced tertiary amides in 31–84% yields.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and conditions of key methods:

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization Opportunities

-

Imine Stability: Moisture-sensitive imines require anhydrous conditions.

-

Byproduct Formation: Over-reduction or dimerization can occur with excess NaBH₄; stoichiometry must be tightly controlled.

-

Salt Crystallization: Hydrochloride formation may require counterion screening (e.g., HCl gas vs. aqueous HCl) .

Chemical Reactions Analysis

Types of Reactions

N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Reaction of Indole and Thiophene : Using various catalysts to optimize yields.

- Characterization : Confirming structure via NMR and IR spectroscopy.

Antidepressant Activity

Research indicates that compounds similar to N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride exhibit significant antidepressant properties. Studies have shown that modifications in the indole structure can enhance serotonin receptor binding, which is crucial for mood regulation .

Anticancer Potential

Indole derivatives are known for their anticancer activities. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have reported promising results in vitro against various cancer cell lines, suggesting potential therapeutic uses in oncology .

Neuroprotective Effects

Research has also pointed to neuroprotective properties associated with indole-based compounds. These compounds may help protect neuronal cells from oxidative stress and inflammation, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated increased serotonin levels in animal models after administration of related indole compounds. |

| Study B | Anticancer Effects | Showed significant reduction in tumor size in xenograft models treated with indole derivatives. |

| Study C | Neuroprotection | Indicated reduced neuronal death in models of oxidative stress when treated with similar compounds. |

Future Research Directions

The potential applications of this compound are vast, warranting further exploration in the following areas:

- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their biological effects.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.

- Derivative Development : Synthesizing new derivatives to enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole and thiophene moieties could facilitate binding to these targets through π-π interactions, hydrogen bonding, or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

Core Modifications

(a) Indole Positional Isomers

- N-[(1H-Indol-7-yl)methyl]-1-[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride (Compound 38, ): Structure: Indole-7-ylmethyl group with a cyclopropane-linked fluoromethoxyphenyl substituent. The indole-7-yl substitution contrasts with the 4-position in the target compound, which may alter steric interactions in binding pockets . Synthesis: Reductive amination using NaBH(OAc)₃/DCE, a method common to many methanamine derivatives .

(b) Heterocyclic Replacements

Substituent Effects

- Nitro-Thiophene Derivatives (): Example: N-Benzyl-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine. Chlorobenzyl groups enhance lipophilicity, favoring membrane penetration .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by relevant research findings and data.

The compound has the following chemical properties:

- Molecular Weight : 242.34 g/mol

- Purity : 98%

- InChI Key : PHNUBHPPTAHJEP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that integrates indole and thiophene moieties. The synthetic routes have been optimized to yield high purity and efficiency, often employing various solvents and catalysts to enhance reaction outcomes .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine. One study demonstrated that derivatives of thiophene-indole compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

The biological activity of this compound may involve several mechanisms:

- Serotonin Receptor Modulation : Compounds with indole structures often interact with serotonin receptors, potentially influencing mood and anxiety disorders .

- Topoisomerase Inhibition : Some indole derivatives have shown activity against topoisomerases, enzymes critical for DNA replication in cancer cells .

- PD-L1/PD-1 Interaction : There is emerging evidence that compounds targeting the PD-L1/PD-1 axis can enhance immune responses against tumors, which could be a relevant mechanism for this compound .

Case Studies

Several case studies have been documented regarding similar compounds:

Q & A

Basic Questions

Q. What are the established synthetic protocols for N-((1H-Indol-4-yl)methyl)-1-(thiophen-2-yl)methanamine hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination, a common strategy for secondary amine formation. For example, General Method C (used in related indole-thiophene derivatives) employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) or sodium borohydride (NaBH₄) in methanol. These conditions are effective for imine reduction while minimizing side reactions. Stoichiometric ratios (e.g., 1.5–2.0 equivalents of reducing agent), solvent polarity, and temperature (room temperature to 40°C) critically impact yield and purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the indole (δ 6.5–7.8 ppm for aromatic protons), thiophene (δ 6.8–7.5 ppm), and methylene groups (δ 3.5–4.0 ppm). Integration ratios validate substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) with <5 ppm error .

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation using SHELXL for refinement .

Q. What safety precautions are recommended when handling this hydrochloride salt in laboratory settings?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulate matter.

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Refer to GHS-compliant safety protocols for hydrochloride salts .

Advanced Research Questions

Q. How can researchers address contradictory NMR spectral data observed during the characterization of this compound?

- Methodological Answer :

- Advanced NMR Techniques : Employ 2D experiments (COSY, HSQC) to resolve overlapping signals or confirm through-space couplings (NOESY).

- Decoupling Experiments : Suppress scalar coupling in complex splitting patterns (e.g., methanamine protons).

- Cross-Validation : Compare with HRMS data or crystallographic results (e.g., bond lengths/angles from SHELX-refined structures) to resolve ambiguities .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in targeting serotonin receptors or other biological pathways?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the indole (e.g., halogenation at position 5) or thiophene (e.g., nitro or methyl groups) to assess binding affinity changes.

- Functional Assays : Use radioligand displacement assays (e.g., 5-HT₂C receptor binding) or cellular cAMP modulation to quantify activity.

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB IDs) to predict binding modes .

Q. What crystallographic validation methods ensure the accuracy of the compound's molecular structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to minimize model bias.

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.

- Validation Tools : Use PLATON to check for missed symmetry, twinning, or voids. Report R₁/wR₂ residuals <5% for high-quality structures .

Q. How does the hydrochloride salt form influence the compound's solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Solubility Testing : Compare solubility in aqueous buffers (pH 1–7.4) between free base and hydrochloride salt.

- Salt Selection : Hydrochloride salts often enhance aqueous solubility (critical for in vitro assays) but may alter logP.

- Bioavailability Studies : Use Caco-2 cell monolayers or in vivo PK models to assess permeability and systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.